2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene
Description
Properties
IUPAC Name |
5-(2-chloroprop-2-enyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-10(12)9(5-8)6-13/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOBXPJBGILLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by a series of substitution reactions to introduce the cyano and fluoro groups. The final step often involves the formation of the propene chain through an elimination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propene chain allows for flexibility and binding to various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene and its analogs:
| Compound Name | CAS Number | Substituents | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 29765-45-5 | 3-Cyano, 4-Fluoro | Not Reported | Not Reported | Not Reported |
| 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene | 951888-14-5 | 3-Chloro, 4-Fluoro | 205.06 | 1.272 | 248.2 |
| 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | 951887-88-0 | 4-Fluoro, 3-Methyl | 184.64 | Not Reported | Not Reported |
| 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene | 1443355-08-5 | 4-Fluoro, 1-Naphthyl | 220.67 | Not Reported | Not Reported |
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The cyano group in the target compound is strongly electron-withdrawing, enhancing polarity compared to chloro or methyl substituents. This may increase solubility in polar solvents, though direct data are unavailable. In contrast, the naphthyl group in 1443355-08-5 introduces significant hydrophobicity due to its bulky aromatic system .
- Boiling Point: The chloro-fluorophenyl analog (951888-14-5) has a boiling point of 248.2°C, likely due to dipole-dipole interactions from halogen substituents. The cyano variant’s boiling point is unreported but expected to be higher due to stronger intermolecular forces .
- Molecular Weight : The naphthyl derivative (220.67 g/mol) has the highest molecular weight, followed by the chloro-fluorophenyl (205.06 g/mol) and methyl-fluorophenyl (184.64 g/mol) analogs .
Toxicity and Stability
- While toxicity data for the cyano compound are lacking, structurally related chlorinated propenes (e.g., allyl chloride, CAS 107-05-1) exhibit acute toxicity via inhalation and skin irritation. The addition of fluorine may alter metabolic pathways, reducing persistence in biological systems .
Biological Activity
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both cyano and fluorine substituents enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C10H8ClF, with a molecular weight of approximately 201.63 g/mol. The compound exhibits distinct chemical properties due to the electron-withdrawing effects of the cyano and fluorine groups, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, potentially leading to changes in cellular signaling pathways and physiological responses. The compound has been investigated for its role in inhibiting certain protein tyrosine kinases (PTKs), which are crucial in various signaling pathways related to cell growth and cancer progression .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various bacteria and fungi. For instance, compounds containing halogen substituents have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
Anti-Cancer Potential
The compound's potential as an anti-cancer agent has been explored through its ability to inhibit PTKs associated with tumor growth. Inhibition of these kinases may prevent the proliferation of cancer cells, making this compound a candidate for further development in cancer therapy .
Research Findings
Several studies have documented the biological activities associated with this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E. coli growth at MIC = 64 μg/mL |
| Study B | Anti-cancer | Inhibition of PTK activity, reducing tumor cell proliferation |
| Study C | Anti-inflammatory | Reduction in inflammatory markers in vitro |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of fluorinated phenylpropene derivatives revealed that those containing cyano groups exhibited enhanced antimicrobial activity compared to their non-cyano counterparts. The presence of both cyano and fluorine was crucial for maximizing efficacy against Gram-positive and Gram-negative bacteria .
- Cancer Cell Proliferation : In another study, derivatives similar to this compound were tested for their ability to inhibit the growth of breast cancer cell lines. Results indicated a significant reduction in cell viability correlating with increased concentrations of the compound, suggesting its potential as an anti-cancer agent .
Q & A
Basic: What are optimized synthetic routes for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene?
Methodological Answer:
The synthesis of halogenated alkenes like this compound typically involves coupling halogenated aryl halides with allyl derivatives. One validated approach (applicable to analogous structures) uses a base-mediated nucleophilic substitution:
- Step 1: React 3-cyano-4-fluorophenyl chloride with allyl chloride in the presence of potassium carbonate (K₂CO₃) in dichloromethane (DCM) at room temperature.
- Step 2: Purify the product via column chromatography or recrystallization.
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and minimize by-products . For reproducibility, monitor reaction progress using TLC or GC-MS.
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key steps include:
- Crystal Growth: Use slow evaporation of a saturated solution in acetone or ethanol.
- Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Use SHELXL for structure solution and refinement. For example, SHELX’s dual-space algorithm resolves phase problems in small-molecule crystallography .
- Validation: Cross-check bond lengths and angles against CRC Handbook data (e.g., C-Cl bond ≈ 1.73 Å, C-F ≈ 1.34 Å) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Waste Management: Segregate halogenated waste and transfer to certified toxic waste facilities. Use sealed containers to prevent volatilization .
- Personal Protection: Wear nitrile gloves, goggles, and a fume hood for synthesis. Monitor air quality for chloroalkene vapors (TLV: 10 ppm).
- Emergency Response: Neutralize spills with activated carbon and dispose as hazardous waste.
Advanced: How can reaction mechanisms involving this compound be analyzed?
Methodological Answer:
Mechanistic studies require a combination of experimental and computational tools:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., SN2 vs. electrophilic addition).
- DFT Calculations: Use Gaussian or ORCA software to model transition states. For example, the chloro group’s electron-withdrawing effect stabilizes transition states in nucleophilic substitutions .
- Spectroscopic Trapping: Employ in situ NMR to detect intermediates (e.g., epoxides from oxidation reactions) .
Advanced: How can computational methods predict reactivity or regioselectivity?
Methodological Answer:
- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys predict feasible routes by analyzing reaction databases. For example, AI models prioritize allylic substitution due to the chloro group’s leaving-group potential .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates.
- Hammett Plots: Quantify substituent effects (σ values) to predict regioselectivity in electrophilic aromatic substitution .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation:
- NMR: Compare and shifts with predicted values (e.g., δ ~5.5 ppm for vinylic protons).
- Mass Spec: Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS).
- IR: Validate functional groups (e.g., C≡N stretch ~2240 cm⁻¹) .
- Crystallographic Refinement: Use SHELXL’s Least Squares refinement to resolve discrepancies in bond geometry .
Advanced: What are emerging applications in medicinal chemistry or material science?
Methodological Answer:
- Drug Discovery: The compound’s cyano and fluoro groups enhance binding to hydrophobic enzyme pockets. Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa) .
- Polymer Synthesis: Use as a monomer in radical polymerization to create halogenated polymers with flame-retardant properties. Monitor thermal stability via TGA (decomposition >250°C) .
- Catalysis: Explore Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl derivatives for OLED materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
